2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile
Overview
Description
This compound is a pyrimidine derivative, which is a type of organic compound. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and form the basis for several kinds of drugs and biochemical substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the various groups attached to the pyrimidine core. These groups include a cyclopropyl group, a quinazolinone group, and various other substituents. Each of these groups would contribute to the overall properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For this compound, we can expect that it has a relatively high molecular weight and may have significant polarity due to the various functional groups .Scientific Research Applications
Asthma Treatment
- PI3Kδ Inhibitor for Asthma : This compound is claimed as a highly selective PI3Kδ inhibitor, useful in the treatment of asthma. It is intended for oral administration and shows good absorption and metabolic stability (Norman, 2014).
Chemical Synthesis
- Synthesis of Pyridine and Fused Pyridine Derivatives : The compound is involved in reactions leading to the synthesis of various pyridine derivatives, demonstrating its versatility in chemical synthesis (Al-Issa, 2012).
Antibacterial Activity
- Antibacterial Activity of Pyrimidine Heterocycles : When cyclized with different electrophilic reagents, the compound forms pyrimidine heterocycles, some of which exhibit antibacterial activity against Gram-positive and Gram-negative bacteria (Shehta & Abdel Hamid, 2019).
Microbial Screening
- Screening for Microbial Activity : Derivatives of this compound have been synthesized and screened for antibacterial and antifungal activity, showing notable action against tested microbes (Goswami et al., 2022).
Fused Pyrimidines Synthesis
- Synthesis of Fused Pyrimidines : The compound reacts with various reagents like hydrazine hydrate, leading to the formation of fused pyrimidines like ditetrazolo and pyrazolo-s-triazolo pyrimidines (El-Reedy et al., 1989).
Inhibitors for Dihydrofolate Reductases
- Inhibitors of Dihydrofolate Reductases : Synthesized derivatives of this compound have been evaluated as inhibitors of dihydrofolate reductases from various organisms, displaying potent inhibition with specific selectivity (Rosowsky, Fu & Queener, 2000).
Antimicrobial Activity
- Nitrogen Bridge-Head Pyrido Triazepines : The compound has been used to synthesize nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines, which were screened for antimicrobial activity, showing effectiveness in some cases (Ibrahim et al., 2011).
Pyrazolopyrimidines Synthesis
- Synthesis of Pyrazolopyrimidines : The formation of pyrazolopyrimidines from this compound involves intermediate hydrazinopyrimidine-5-carbonitriles (Tumkyavichyus, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-diamino-6-[[(S)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN9O/c23-13-5-6-14(24)17-15(13)21(34)33(11-2-1-7-28-9-11)20(30-17)16(10-3-4-10)29-19-12(8-25)18(26)31-22(27)32-19/h1-2,5-7,9-10,16H,3-4H2,(H5,26,27,29,31,32)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSXYMOZKDUASY-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile | |
CAS RN |
1640247-87-5 | |
Record name | GS-9901 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1640247875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-9901 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U09Q76B8VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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